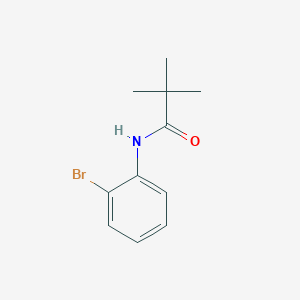

N-(2-bromophenyl)-2,2-dimethylpropanamide

Cat. No. B3055618

M. Wt: 256.14 g/mol

InChI Key: KVXJJCVTWLZHOX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08217172B2

Procedure details

DCM (670 Kg) and Et3N (76.4 Kg) were added to a 1000 L glass-lined reactor at 0° C. Then, 2-bromoaniline (3a) (100 Kg, 581 moles, 1.0 equiv.) was added with stirring. The resulting mixture was cooled to 0˜10° C. and pivaloyl chloride (77.1 kg, 640 moles, 1.1 equiv.) was added dropwise (5 kg/h) while maintaining the same temperature. The mixture was stirred at this temperature for 1 h 25 min and reaction progress monitored by HPLC. When it was deemed complete, the reaction was quenched by addition of a 5% aqueous solution of Na2CO3 (120 kg) at a rate of 2 kg/min. After addition, the mixture was stirred for 1.5 h and the pH value tested to be between 7 and 8. The reaction was allowed to stand for 20-30 min and the organic phase was separated out. The aqueous layer was extracted with DCM twice (60×2 kg). During each extraction, the bi-phasic mixture was stirred for 15-20 min and then held for 15˜20° C. to allow for layer separation. All the organic layers were combined and a 3% aqueous solution of HCl (251.8 kg) was added to adjust the pH value between 5 and 6. Then the aqueous layer was separated and the organic layer was washed with saturated NaHCO3 (150 L). During the washing, the bi-phasic mixture was stirred for 30 min and held for 30 min. The organic phase was separated and dried over NaSO4 (50 kg) with stirring for 13 h. The resulting slurry was filtered under vacuum using a 50 L vacuum filter. The filtration cake was washed with DCM twice (25 kg×2). The filtrate was concentrated by evaporation at T<50° C. under atmospheric pressure until no solvent distilled out. Then it was additionally concentrated by evaporation under vacuum (P≦MPa) at 65˜70° C. After concentration, the mixture was cooled to 55˜60° C. and THF was added (993 kg). Then the mixture was concentrated by evaporation again under the same conditions as above. The content of DCM was monitored by GC using method F until <0.1%. The mixture was cooled to 20˜30° C. under N2 and then filtered though silica gel (8 kg) under vacuum in order to dry it. The silica plug was washed twice with THF (20 kg×2) to give a solution of crude (3b) which was transferred into 200 L drums for the following step. Typical retention time for starting material (3a) is 8.0 min and for product (3b) is 8.9 min.

Identifiers

|

REACTION_CXSMILES

|

C(Cl)Cl.[Br:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7].[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>CCN(CC)CC>[Br:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH:7][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

100 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(N)C=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

77.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was cooled to 0˜10° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the same temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at this temperature for 1 h 25 min

|

|

Duration

|

25 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction progress

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched by addition of a 5% aqueous solution of Na2CO3 (120 kg) at a rate of 2 kg/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 1.5 h

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase was separated out

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with DCM twice (60×2 kg)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

During each extraction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the bi-phasic mixture was stirred for 15-20 min

|

|

Duration

|

17.5 (± 2.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held for 15˜20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to allow for layer separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a 3% aqueous solution of HCl (251.8 kg) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then the aqueous layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed with saturated NaHCO3 (150 L)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

During the washing, the bi-phasic mixture was stirred for 30 min

|

|

Duration

|

30 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over NaSO4 (50 kg)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for 13 h

|

|

Duration

|

13 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting slurry was filtered under vacuum

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtration cake was washed with DCM twice (25 kg×2)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated by evaporation at T<50° C. under atmospheric pressure until no solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled out

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Then it was additionally concentrated by evaporation under vacuum (P≦MPa) at 65˜70° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 55˜60° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

THF was added (993 kg)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Then the mixture was concentrated by evaporation again under the same conditions as above

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 20˜30° C. under N2

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered though silica gel (8 kg) under vacuum in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry it

|

WASH

|

Type

|

WASH

|

|

Details

|

The silica plug was washed twice with THF (20 kg×2)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |